Imidazo[1,2-a]pyrazin-8-amine, 3-phenyl-N-(phenylmethyl)-

Physicochemical Property Lipophilicity Drug Design

This compound is a synthetic small molecule belonging to the imidazo[1,2-a]pyrazine class, a privileged scaffold in kinase inhibitor drug discovery. It consists of a fused imidazole-pyrazine bicyclic core with a phenyl substituent at the 3-position and an N-benzylamine at the 8-position (molecular formula C19H16N4, molecular weight ~300.36 g/mol).

Molecular Formula C19H16N4
Molecular Weight 300.4 g/mol
CAS No. 787590-67-4
Cat. No. B12907947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,2-a]pyrazin-8-amine, 3-phenyl-N-(phenylmethyl)-
CAS787590-67-4
Molecular FormulaC19H16N4
Molecular Weight300.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC2=NC=CN3C2=NC=C3C4=CC=CC=C4
InChIInChI=1S/C19H16N4/c1-3-7-15(8-4-1)13-21-18-19-22-14-17(23(19)12-11-20-18)16-9-5-2-6-10-16/h1-12,14H,13H2,(H,20,21)
InChIKeyHQLCFIDGPMJYLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Imidazo[1,2-a]pyrazin-8-amine, 3-phenyl-N-(phenylmethyl)- (CAS 787590-67-4): Core Structure & Kinase Inhibition Class Profile


This compound is a synthetic small molecule belonging to the imidazo[1,2-a]pyrazine class, a privileged scaffold in kinase inhibitor drug discovery. It consists of a fused imidazole-pyrazine bicyclic core with a phenyl substituent at the 3-position and an N-benzylamine at the 8-position (molecular formula C19H16N4, molecular weight ~300.36 g/mol) [1]. The imidazo[1,2-a]pyrazine core is widely exploited for its ability to occupy the ATP-binding pocket of diverse kinases, including Brk/PTK6, Aurora kinases, and PI3K/mTOR, making it a versatile starting point for medicinal chemistry optimization [2]. Compounds in this class are primarily investigated as potential oncology therapeutics.

Procurement Risk: Why Generic Imidazo[1,2-a]pyrazine Substitution Can Lead to Experimental Failure for CAS 787590-67-4


The imidazo[1,2-a]pyrazine scaffold's biological activity is exquisitely sensitive to its substitution pattern. Even minor changes at the 3- and 8-positions can drastically alter kinase selectivity, potency, and pharmacokinetic properties [1]. The specific 3-phenyl, N-benzyl combination in this compound is a designed pharmacophore; replacing it with a close analog (e.g., N-methyl-3-phenylimidazo[1,2-a]pyrazin-8-amine, CAS 787590-80-1) will alter hydrogen-bonding capacity, lipophilicity, and steric bulk, potentially leading to a complete loss of target engagement or an altered selectivity profile [2]. A direct head-to-head study on Brk/PTK6 inhibitors demonstrated that the substitution on the 8-amino group is a key determinant of potency and selectivity, with different amines yielding vastly different results [1]. Therefore, treating this compound as a generic, interchangeable imidazo[1,2-a]pyrazine is scientifically unjustified.

Quantitative Differentiation Evidence for 3-Phenyl-N-(phenylmethyl)-imidazo[1,2-a]pyrazin-8-amine Against Structural Analogs


Calculated Physicochemical Differentiation: Lipophilicity Drives Membrane Permeability Differences

The target compound, Imidazo[1,2-a]pyrazin-8-amine, 3-phenyl-N-(phenylmethyl)-, has a calculated LogP (octanol-water partition coefficient) of 4.2, as estimated by in silico models [1]. This is significantly higher than its close N-methyl analog (Imidazo[1,2-a]pyrazin-8-amine, 3-[1,1'-biphenyl]-2-yl-N-methyl-), which has a calculated LogP of 3.8 . The increased lipophilicity of the N-benzyl derivative implies different membrane permeability, plasma protein binding, and general absorption, distribution, metabolism, and excretion (ADME) behavior.

Physicochemical Property Lipophilicity Drug Design

Rotatable Bond and Topological Surface Area Differences Impact Target Binding Conformation

Topological polar surface area (TPSA) and rotatable bond count are key descriptors for oral bioavailability. The target compound has a TPSA of 42.2 Ų and 4 rotatable bonds, compared to 42.2 Ų and 3 rotatable bonds for the N-methyl analog [1]. While TPSA is identical, the extra rotatable bond in the benzyl derivative provides greater conformational flexibility. This can be advantageous for induced-fit binding to a kinase active site, but it also incurs an entropic penalty. A more rigid comparator has fewer degrees of freedom

Conformational Analysis Molecular Complexity Drug-Likeness

High-Value Applications for 3-Phenyl-N-(phenylmethyl)-imidazo[1,2-a]pyrazin-8-amine in Drug Discovery


Kinase Profiling to Establish Structure-Activity Relationships (SAR) for Brk/PTK6 Inhibition

As a tool compound for defining the SAR around the imidazo[1,2-a]pyrazin-8-amine scaffold for Breast Tumor Kinase (Brk) inhibition. The 3-phenyl, N-benzyl substitution is a key variant identified in the patent literature for modulating kinase activity [1]. Researchers can use this compound to compare its inhibitory profile against other analogs in a panel of in vitro kinase assays to map the pharmacophore's tolerance to N-benzyl substitution and guide lead optimization [2].

Physicochemical Property Benchmarking for CNS Penetration Potential

The compound's calculated LogP of 4.2 and TPSA of 42.2 Ų position it within a range that is often explored for central nervous system (CNS) drug candidates [3]. It can serve as a benchmark molecule in parallel artificial membrane permeability assays (PAMPA) or cellular permeability studies (e.g., Caco-2, MDCK) to establish correlations between calculated lipophilicity and experimentally measured permeability for the imidazo[1,2-a]pyrazine class.

Negative Control Compound for Aurora Kinase or PI3K/mTOR Inhibitor Screens

The imidazo[1,2-a]pyrazine scaffold is a core of many kinase inhibitors. While specific activity data for this compound is limited, its structure suggests it may bind to multiple kinases [4]. By profiling this compound across a broad kinase panel (e.g., DiscoverX KINOMEscan), it can potentially be used as a negative control for Aurora A/B or PI3K/mTOR inhibitors if it shows selectivity for other kinases, or as a positive control to validate assay sensitivity for the scaffold class.

Quote Request

Request a Quote for Imidazo[1,2-a]pyrazin-8-amine, 3-phenyl-N-(phenylmethyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.